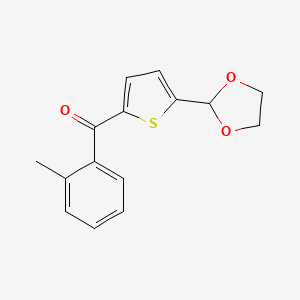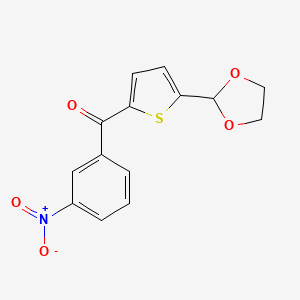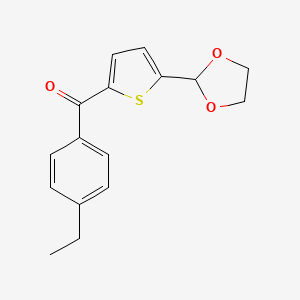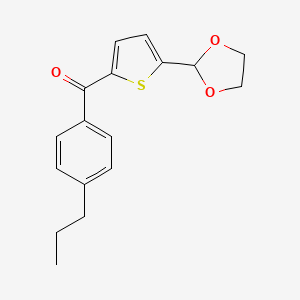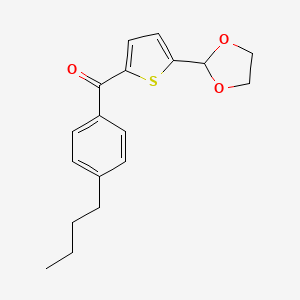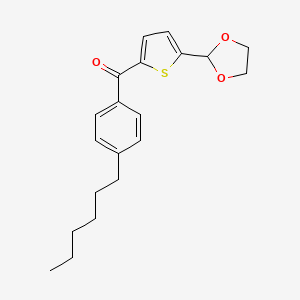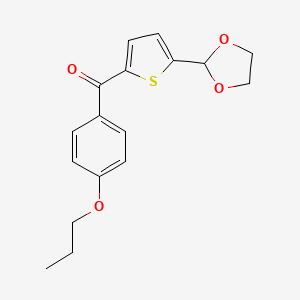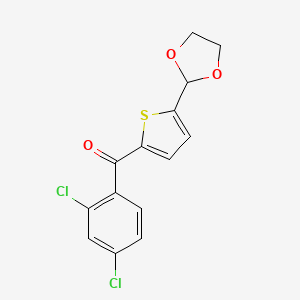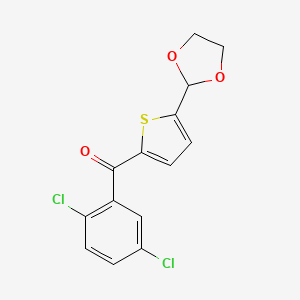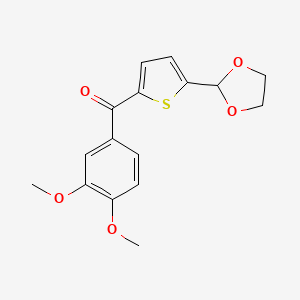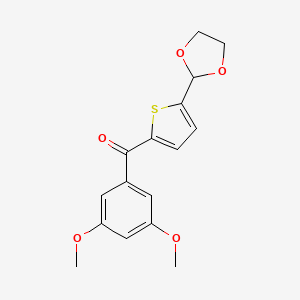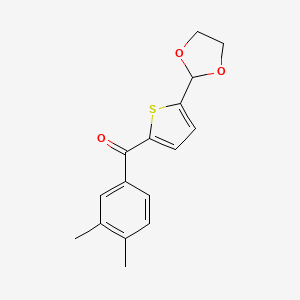![molecular formula C12H13N5OS2 B1359452 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1030430-68-2](/img/structure/B1359452.png)
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several different functional groups, including an aminothienopyridine group, a methoxyethyl group, and a triazole-thiol group. These functional groups could potentially confer a variety of chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The amino, thiol, and triazole groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
- Synthesis of new 1,2,4-triazoles, including derivatives of the mentioned compound, has shown promising antimicrobial activities. These compounds are effective against a range of microbial agents (Bayrak et al., 2009).
- A study on thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole highlighted their antimicrobial and antitubercular activities. These synthesized compounds demonstrated significant potency in pharmacological evaluations (Dave et al., 2007).
Corrosion Inhibition
- Schiff’s base derivatives of pyridyl substituted triazoles, similar in structure to the compound , have been identified as effective corrosion inhibitors for mild steel in acidic solutions. Their inhibition performance and molecular structure's effect on efficiency were explored using density functional theory (DFT) methods (Ansari et al., 2014).
Anti-inflammatory Activity
- Pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. Some of these derivatives demonstrated significant anti-inflammatory effects, highlighting the potential therapeutic applications of similar compounds (Toma et al., 2017).
Antioxidant Properties
- Pyridyl substituted thiazolyl triazole derivatives, akin to the compound , were synthesized and evaluated for their antioxidant activities. Some of these derivatives showed remarkable antioxidant activity, suggesting their utility in related therapeutic applications (Tay et al., 2022).
Surface Activity and Antibacterial Properties
- Certain 1,2,4-triazole derivatives, structurally related to the compound, have shown promising results as surface active agents and possess antibacterial properties. This highlights their potential in applications requiring surface activity modulation along with antimicrobial effects (El-Sayed, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS2/c1-18-6-5-17-10(15-16-12(17)19)9-8(13)7-3-2-4-14-11(7)20-9/h2-4H,5-6,13H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBAIRLXNLSFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

